molecular formula C20H19N3O2S2 B292435 2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester

2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester

Cat. No.: B292435
M. Wt: 397.5 g/mol
InChI Key: YWWWFWKNQUIDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Intramolecular Cyclization and Alkylation in Chemistry

One notable application of compounds structurally related to "2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester" is in the realm of intramolecular cyclization and alkylation reactions. For example, Remizov et al. (2019) explored the reactions of certain esters with bases leading to products like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization. This process involved the generation of thioketene in situ and its reaction with an internal CH2NH2 nucleophile (Remizov, Pevzner, & Petrov, 2019).

Fullerene-Based Polymer Solar Cells

In another distinct application, the use of an amine-based, alcohol-soluble fullerene derivative was investigated by Lv et al. (2014) in polymer solar cells. This compound showed a four-fold increase in electron mobility compared to its methyl ester counterpart, making it a promising material for use as an acceptor and cathode interfacial material in solar cell technology (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Synthesis of Novel Sulfides

In the field of organic synthesis, Reddy et al. (2004) synthesized novel sulfides starting from 3-hydroxy-6-methyl pyridine methanol. The process involved the creation of intermediate sulfides, which were then reacted with various amino acid ester hydrochlorides to produce the title compounds. These substances showcased potential bioactivity, making them of interest for further pharmacological studies (Reddy, Kiran, & Reddy, 2004).

Development of Analgesic and Anti-inflammatory Agents

Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, assessing them for analgesic and anti-inflammatory activity. One compound, in particular, demonstrated significant analgesic and anti-inflammatory activities, offering a promising lead for the development of new therapeutic agents in this area (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 2-[(6-methylpyridin-2-yl)carbamothioylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H19N3O2S2/c1-3-25-19(24)15-12-16(14-9-5-4-6-10-14)27-18(15)23-20(26)22-17-11-7-8-13(2)21-17/h4-12H,3H2,1-2H3,(H2,21,22,23,26)

InChI Key

YWWWFWKNQUIDIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC(=N3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC(=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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